2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Overview
Description
2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic organic compound that features a pyrazole and pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
Related compounds have been shown to have a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the pyridine moiety: This step involves the coupling of the pyrazole derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Biology: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is unique due to its specific combination of pyrazole and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-7-8-19-11-13(10-18-19)12-5-4-6-16-9-12/h4-6,9-11H,7-8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZPRCCBFURPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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